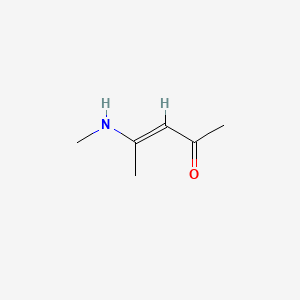

4-(Methylamino)pent-3-en-2-one

Description

Structural Classification and Significance within Enaminone Chemistry

4-(Methylamino)pent-3-en-2-one (B146532) is classified as a β-enaminone, specifically an α,β-unsaturated ketone. smolecule.com Its structure consists of a five-carbon pentenone backbone with a methylamino group attached to the carbon at position 4 and a carbonyl group at position 2. smolecule.comnih.gov The presence of the electron-donating methylamino group and the electron-withdrawing carbonyl group in a conjugated system results in a polarized molecule with both nucleophilic and electrophilic sites. researchgate.netresearchgate.net This dual reactivity is a hallmark of enaminones and underpins their synthetic utility. researchgate.net

Enaminones, in general, are considered versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds like pyrazoles and pyrimidines. rsc.orgucf.edu They can react with both electrophiles and nucleophiles, allowing for a wide array of chemical transformations. researchgate.net The specific methylamino substitution in 4-(methylamino)pent-3-en-2-one influences its reactivity and solubility, distinguishing it from other enaminones. smolecule.com

The geometry of enaminones is also a subject of study, with the possibility of different tautomeric and geometric forms. researchgate.net For 4-(methylamino)pent-3-en-2-one, both (E) and (Z) isomers have been identified, with the (Z)-isomer being stabilized by an intramolecular N-H···O hydrogen bond. nih.govnih.govruc.dk

Table 1: Physicochemical Properties of 4-(Methylamino)pent-3-en-2-one

| Property | Value |

| Molecular Formula | C6H11NO nih.govechemi.com |

| Molecular Weight | 113.16 g/mol nih.govnih.gov |

| Appearance | Powder or liquid echemi.com |

| Boiling Point | 195.003°C at 760 mmHg echemi.com |

| Density | 0.892 g/cm³ echemi.com |

| Flash Point | 86.043°C echemi.com |

| Refractive Index | 1.439 echemi.com |

This table is interactive. Click on the headers to sort.

Historical Development and Key Milestones in Research

The synthesis of enaminones has a long history in organic chemistry. bohrium.com A common and straightforward method for preparing 4-(methylamino)pent-3-en-2-one involves the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and methylamine (B109427). smolecule.comchemsrc.comgoogle.com This reaction is often carried out under mild conditions and can be catalyzed by various agents to improve efficiency. smolecule.com

Over the years, research has focused on developing more efficient and environmentally friendly synthetic methods for enaminones. researchgate.netnasa.gov This includes the use of catalysts and performing reactions in aqueous media. bohrium.com The study of enaminone chemistry has evolved from considering them merely as aza-analogs of enols to recognizing their unique reactivity and potential. bohrium.com

Key milestones in the research of 4-(methylamino)pent-3-en-2-one and related enaminones include:

The development of catalytic methods for their synthesis, enhancing reaction yields and efficiency. smolecule.com

Detailed spectroscopic and theoretical studies to understand their structure, including the identification of different isomers and the role of intramolecular hydrogen bonding. ruc.dk

Exploration of their reactivity in various organic transformations, leading to the synthesis of a diverse range of heterocyclic compounds. rsc.orgucf.edu

Investigation into their potential applications in different fields, driven by their versatile chemical nature. smolecule.com

Current Research Directions and Emerging Applications

Current research on 4-(methylamino)pent-3-en-2-one and other enaminones is vibrant and multifaceted. A significant area of focus is their application as building blocks in the synthesis of more complex organic molecules and pharmacologically active compounds. smolecule.comresearchgate.net The ability of enaminones to participate in annulation reactions to form various carbocyclic and heterocyclic rings is a particularly active area of investigation. rsc.orgbohrium.com

Emerging applications for this class of compounds are being explored in several fields:

Pharmaceutical Development: Enaminones are being investigated for their potential therapeutic applications, including as intermediates in the synthesis of new drugs. smolecule.comresearchgate.net Some studies have explored their potential anti-inflammatory and anticancer properties.

Catalysis: Enaminone derivatives are being studied for their potential use as ligands in organometallic chemistry and catalysis. researchgate.net

Materials Science: The electron-rich nature of enaminones makes them interesting for applications in materials science, such as in the development of liquid crystals and fluorescent materials. researchgate.net

Agrochemicals: The chemical reactivity of 4-(methylamino)pent-3-en-2-one suggests potential applications in the formulation of agrochemical products. smolecule.com

Table 2: Selected Research Applications of 4-(Methylamino)pent-3-en-2-one and Related Enaminones

| Research Area | Application |

| Organic Synthesis | Intermediate for heterocyclic compounds. rsc.orgucf.edu |

| Medicinal Chemistry | Precursor for potential therapeutic agents. smolecule.comresearchgate.net |

| Catalysis | Ligand in organometallic complexes. researchgate.net |

| Materials Science | Component in liquid crystals and fluorescent materials. researchgate.net |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(methylamino)pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMKFVXIVPDFBL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Pent 3 En 2 One and Its Derivatives

Established Synthetic Pathways

The traditional and most direct routes to synthesize 4-(methylamino)pent-3-en-2-one (B146532) and its derivatives involve the reaction of a 1,3-dicarbonyl compound, such as pentane-2,4-dione, with methylamine (B109427). These methods can be broadly categorized into alkylation and condensation reactions, which, in the context of enaminone formation from a primary amine and a β-dicarbonyl, are mechanistically similar, culminating in the formation of a C=C-N bond.

Alkylation Reactions of 1,3-Dicarbonyl Compounds with Methylamine

While the term "alkylation" in organic synthesis often refers to the formation of a carbon-carbon bond, in this context, it pertains to the N-alkylation of the amine nitrogen onto the carbonyl carbon of the 1,3-dicarbonyl compound, which is fundamentally a condensation reaction. The reaction of pentane-2,4-dione with methylamine leads to the formation of 4-(methylamino)pent-3-en-2-one. This transformation involves the nucleophilic attack of methylamine on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to yield the stable enaminone structure.

The reactivity of the active methylene (B1212753) group in pentane-2,4-dione is a key aspect of its chemistry, though direct C-alkylation is a competing reaction under certain conditions. youtube.com However, for the synthesis of the target enaminone, the focus is on the reaction at the carbonyl group.

Condensation Reactions with Methylamine

The condensation of β-dicarbonyl compounds with amines is the most straightforward and widely employed method for the synthesis of β-enaminones. researchgate.net This reaction typically involves heating a mixture of the 1,3-dicarbonyl compound and the amine, often with azeotropic removal of the water formed during the reaction. benthamopen.com

The reaction between pentane-2,4-dione and methylamine is a classic example of this condensation. The process is driven by the formation of the conjugated enaminone system. The general scheme for this reaction is as follows:

Scheme 1: Condensation of pentane-2,4-dione with methylamine.

Various solvents and catalysts can be employed to facilitate this reaction and improve yields. For instance, the reaction can be carried out in solvents like toluene or under solvent-free conditions. The use of catalysts, which will be discussed in the next section, can significantly enhance the reaction rate and efficiency.

Catalytic Approaches in Synthesis

To overcome the limitations of traditional methods, which often require harsh reaction conditions and long reaction times, various catalytic systems have been developed. These include both homogeneous and heterogeneous catalysts, which offer milder reaction conditions, higher yields, and easier product isolation.

Homogeneous Catalysis

A variety of homogeneous catalysts have been utilized for the synthesis of β-enaminones. These catalysts are soluble in the reaction medium and can effectively promote the condensation reaction. Examples include protic acids and Lewis acids. For instance, ceric ammonium (B1175870) nitrate has been shown to catalyze the reaction between β-dicarbonyl compounds and primary amines at room temperature, providing good to excellent yields in short reaction times. organic-chemistry.org While specific data for 4-(methylamino)pent-3-en-2-one using this catalyst is not detailed in the provided sources, the general applicability of such catalysts is well-established for enaminone synthesis.

Heterogeneous Catalysis (e.g., Montmorillonite K10, Amberlyst-15)

Heterogeneous catalysts have gained significant attention due to their environmental benefits, such as ease of separation from the reaction mixture and reusability. researchgate.netbenthamopenarchives.com Montmorillonite K10 and Amberlyst-15 are two prominent examples of solid acid catalysts that have been successfully employed for the synthesis of β-enaminones. researchgate.netbenthamopenarchives.comrsc.org

Montmorillonite K10: This acidic clay has been demonstrated to be an efficient and environmentally friendly catalyst for various organic transformations, including the synthesis of β-enaminones. jocpr.commdpi.comnih.gov It can be used under solvent-free conditions, often in conjunction with microwave irradiation, to accelerate the reaction. jocpr.com The use of Montmorillonite K10 offers advantages such as mild reaction conditions, simple operation, and environmental friendliness. jocpr.com

Amberlyst-15: This strongly acidic ion-exchange resin is a highly effective and recyclable heterogeneous catalyst for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines. benthamopen.combenthamopenarchives.com The reactions can be conveniently performed at ambient temperature in solvents like dichloromethane (DCM), leading to excellent yields in a short timeframe. benthamopen.com The catalyst can be easily recovered by simple filtration and reused for subsequent reactions, making the process cost-effective and environmentally benign. benthamopen.combenthamopenarchives.com

The table below summarizes the synthesis of various β-enaminones using Amberlyst-15 as a catalyst, demonstrating its broad applicability.

| Dicarbonyl Compound | Amine | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethylacetoacetate | Benzyl amine | 3-Benzylamino-but-2-enoic acid ethyl ester | 2 | 94 | benthamopen.com |

| Pentane-2,4-dione | Aniline | 4-(Phenylamino)pent-3-en-2-one | 2.5 | 92 | benthamopen.com |

| Pentane-2,4-dione | p-Toluidine | 4-(p-Tolylamino)pent-3-en-2-one | 3 | 90 | benthamopen.com |

| Pentane-2,4-dione | p-Anisidine | 4-(4-Methoxyphenylamino)pent-3-en-2-one | 3 | 88 | benthamopen.com |

Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of enaminones. These strategies often involve innovative catalytic systems and reaction conditions. One such emerging area is the use of photocatalysis. For instance, a dual photoredox and nickel catalytic system has been developed for the synthesis of structurally diverse enaminone derivatives. beilstein-journals.org This method proceeds under mild conditions and offers high selectivity. Although a specific application for the synthesis of 4-(methylamino)pent-3-en-2-one is not explicitly mentioned, the development of such advanced strategies opens new avenues for the efficient and selective synthesis of this important class of compounds.

Amine Elimination Pathways for Complex Formation

The formation of metal complexes involving β-enaminone ligands like 4-(methylamino)pent-3-en-2-one can proceed through various mechanisms, including ligand exchange or displacement reactions. While direct amine elimination from the enaminone itself to form a complex is not the primary pathway, the enaminone ligand first coordinates to a metal center, and subsequent reactions can lead to the elimination of other coordinated ligands.

The initial synthesis of the enaminone ligand is a crucial precursor to complex formation. The condensation reaction between a β-dicarbonyl compound, such as acetylacetone (B45752), and a primary amine, in this case, methylamine, yields the β-enaminone. This reaction itself involves the elimination of a water molecule. Once formed, the bidentate nature of the 4-(methylamino)pent-3-en-2-one ligand, with its nitrogen and oxygen donor atoms, allows it to readily chelate to a variety of metal ions.

In the context of complex formation, the term "amine elimination" is more accurately described as ligand substitution. For instance, a metal aqua complex, [M(H₂O)ₙ]²⁺, can react with 4-(methylamino)pent-3-en-2-one (L), leading to the displacement of water molecules to form [MLₓ(H₂O)ₙ₋ₓ]²⁺. The stability of the resulting complex is influenced by factors such as the nature of the metal ion, the chelate effect of the enaminone ligand, and the reaction conditions.

Derivatization Strategies of the Enaminone Scaffold

The enaminone scaffold of 4-(methylamino)pent-3-en-2-one is a versatile building block for the synthesis of a wide array of heterocyclic compounds. The presence of both nucleophilic (amino group and α-carbon) and electrophilic (carbonyl carbon and β-carbon) centers allows for diverse derivatization strategies.

Synthesis of Pyrazoles:

One common derivatization involves the reaction of the enaminone with hydrazine (B178648) or its derivatives. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine reacts with the carbonyl group and the enamine moiety to form a five-membered pyrazole (B372694) ring. This method provides a straightforward route to substituted pyrazoles, which are important structural motifs in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| 4-(Methylamino)pent-3-en-2-one | Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | Reflux in ethanol |

Synthesis of Pyrimidines:

Similarly, reaction with N-N binucleophiles such as guanidine or amidines can lead to the formation of six-membered pyrimidine (B1678525) rings. The reaction involves the condensation of the binucleophile with the 1,3-dicarbonyl-like functionality of the enaminone scaffold.

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| 4-(Methylamino)pent-3-en-2-one | Guanidine Hydrochloride | 2-Amino-4,6-dimethylpyrimidine | Base-catalyzed condensation |

These derivatization reactions highlight the utility of 4-(methylamino)pent-3-en-2-one as a synthon for constructing more complex molecular architectures.

Solvent-Free Synthetic Protocols

In recent years, there has been a significant shift towards more environmentally benign synthetic methods. Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, often leading to reduced waste, easier purification, and sometimes, enhanced reaction rates. The synthesis of 4-(methylamino)pent-3-en-2-one is amenable to such solvent-free approaches.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The direct coupling of microwave energy with the reacting molecules can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. The condensation of acetylacetone with methylamine to form 4-(methylamino)pent-3-en-2-one can be efficiently carried out under solvent-free conditions using microwave irradiation. This method often results in high yields of the desired product in a matter of minutes.

A typical procedure involves mixing stoichiometric amounts of acetylacetone and methylamine (or a methylamine solution) and subjecting the mixture to microwave irradiation. The reaction progress can be monitored by thin-layer chromatography.

| Reactants | Catalyst | Conditions | Time | Yield |

| Acetylacetone, Methylamine | None | Solvent-free, Microwave (e.g., 100 W) | 5-15 min | >90% |

The synthesis of a closely related compound, 4-aminopent-3-en-2-one, from acetylacetone and aqueous ammonia has been reported to proceed in high yield (85-90%) upon standing at room temperature or gentle heating, indicating the favorability of this type of condensation.

These solvent-free protocols offer a green and efficient alternative to traditional synthetic methods, making the production of 4-(methylamino)pent-3-en-2-one and its derivatives more sustainable.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-(Methylamino)pent-3-en-2-one (B146532), which exists predominantly as the (Z)-isomer due to a strong intramolecular hydrogen bond, ¹H, ¹³C, and advanced NMR techniques provide a comprehensive picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopic Analysis and Chemical Shifts

The ¹H NMR spectrum of 4-(Methylamino)pent-3-en-2-one is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and amino groups, as well as the delocalization of electrons within the conjugated system.

The key proton signals are those of the methyl groups, the vinylic proton, and the N-H proton. The intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen significantly deshields the N-H proton, causing its signal to appear at a characteristically downfield chemical shift. The chemical shifts of the protons are also sensitive to the solvent used for the measurement.

Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-4-(Methylamino)pent-3-en-2-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C(1)-H₃ | ~1.9 | Singlet |

| C(5)-H₃ | ~2.1 | Singlet |

| N-CH₃ | ~2.8 | Doublet |

| C(3)-H | ~5.0 | Singlet |

| N-H | ~10.5 | Broad Singlet |

Note: These are predicted values and may vary from experimental data.

¹³C NMR Spectroscopic Analysis and Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. In 4-(Methylamino)pent-3-en-2-one, the carbonyl carbon (C-2) is significantly deshielded and appears at a low field, typically above 190 ppm. The olefinic carbons (C-3 and C-4) resonate in the intermediate region, while the methyl carbons (C-1, C-5, and N-CH₃) appear at a higher field.

The electron delocalization within the enaminone backbone influences the chemical shifts of the carbons. The nitrogen atom's lone pair participation in the conjugated system results in a shielding effect at C-3 and a deshielding effect at C-4.

Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-4-(Methylamino)pent-3-en-2-one

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~28 |

| C-5 | ~18 |

| N-CH₃ | ~30 |

| C-3 | ~96 |

| C-4 | ~160 |

| C-2 (C=O) | ~195 |

Note: These are predicted values and may vary from experimental data.

Advanced NMR Techniques (e.g., ¹⁵N, ¹⁷O NMR)

Advanced NMR techniques provide further structural insights. ¹⁵N NMR spectroscopy is particularly useful for studying the nitrogen environment in molecules. For enaminones, the ¹⁵N chemical shift is sensitive to the degree of p-π conjugation and the strength of the intramolecular hydrogen bond. The typical range for the ¹⁵N chemical shift in enamines is between -280 and -330 ppm relative to nitromethane. The nitrogen in 4-(Methylamino)pent-3-en-2-one is expected to resonate within this range, with the specific value reflecting the electron density at the nitrogen atom.

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the carbonyl group. The chemical shift of the carbonyl oxygen is highly sensitive to the electronic environment and hydrogen bonding. For β-enaminones, the ¹⁷O chemical shift of the carbonyl oxygen would be influenced by the strength of the intramolecular hydrogen bond.

Deuterium Isotope Effects on Chemical Shifts

The substitution of a proton with deuterium can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. In the context of 4-(Methylamino)pent-3-en-2-one, deuteration of the N-H group would lead to observable isotope effects on the chemical shifts of adjacent carbons, particularly C-4 and C-2.

The two-bond isotope effect (²ΔC(ND)) on C-4 is typically positive and its magnitude is related to the strength of the intramolecular hydrogen bond. A larger positive value suggests a stronger hydrogen bond. Conversely, a negative deuterium isotope effect might be observed for C-2. These isotope effects provide a sensitive probe for studying the nature and strength of the hydrogen bond in this class of compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 4-(Methylamino)pent-3-en-2-one is dominated by strong absorption bands corresponding to the vibrations of its key functional groups. The analysis of these bands confirms the enaminone structure and provides evidence for the strong intramolecular hydrogen bonding.

A key feature is the N-H stretching vibration, which is observed at a lower frequency than that of a free N-H group due to its involvement in the strong intramolecular hydrogen bond. The C=O stretching vibration also appears at a lower wavenumber compared to a typical saturated ketone, which is a consequence of the electron delocalization within the conjugated system and the hydrogen bonding. The C=C and C-N stretching vibrations also give rise to characteristic absorption bands.

For the related compound, 4-amino-3-penten-2-one, the observed N-H stretching vibration is around 3180 cm⁻¹, indicative of a strong intramolecular hydrogen bond. The vibrational frequencies for 4-(Methylamino)pent-3-en-2-one are expected to be in a similar range.

Table 3: Characteristic IR Absorption Bands for β-Enaminones

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (H-bonded) | 3200 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O stretch (conjugated, H-bonded) | 1600 - 1650 | Strong |

| C=C stretch | 1550 - 1600 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry of 4-(Methylamino)pent-3-en-2-one (molar mass: 113.16 g/mol ) under electron ionization (EI) would be expected to show a distinct molecular ion peak (M⁺·) at m/z = 113. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments.

The primary fragmentation pathway for ketones is α-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. For this molecule, two main α-cleavage patterns are possible:

Loss of a methyl radical (·CH₃): Cleavage between the carbonyl carbon and the adjacent methyl group results in the formation of a stable acylium ion at m/z = 98.

Loss of the propenyl-methylamino radical: Cleavage on the other side of the carbonyl group would lead to an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a prominent peak in the mass spectra of methyl ketones. chemguide.co.uklibretexts.org

Further fragmentation of the m/z = 98 ion could occur through the loss of carbon monoxide (CO) to yield a fragment at m/z = 70. The stability of these acylium ions makes them common and often abundant fragments in the resulting mass spectrum. chemguide.co.uklibretexts.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺· | Molecular Ion (M⁺·) |

| 98 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 70 | [M - CH₃ - CO]⁺ | Loss of CO from the m/z 98 fragment |

| 43 | [CH₃CO]⁺ | α-cleavage, formation of the acetyl cation |

X-ray Crystallography and Solid-State Structural Determination

The definitive solid-state structure of 4-(Methylamino)pent-3-en-2-one has been determined by single-crystal X-ray diffraction. The crystallographic data confirm that the molecule exists in the keto-amine tautomeric form and adopts a planar Z-configuration. This planarity is stabilized by the strong intramolecular N-H···O hydrogen bond, which forms a pseudo-aromatic six-membered ring. This structural arrangement is a common feature among β-enaminones and is crucial to their chemical and physical properties.

The crystallographic information for this compound is archived in the Cambridge Crystallographic Data Centre (CCDC).

| Identifier | Value |

|---|---|

| CCDC Deposition Number | 704730 |

| Associated Publication (DOI) | 10.1016/j.poly.2009.02.043 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of 4-(Methylamino)pent-3-en-2-one is characterized by strong absorption in the ultraviolet region, which arises from its conjugated π-system. The chromophore in this molecule is the α,β-unsaturated amino-ketone moiety. Two primary electronic transitions are responsible for its UV absorption profile. shu.ac.ukpharmatutor.orglibretexts.org

π → π* Transition: This is a high-intensity absorption band (large molar absorptivity, ε) that results from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.ukpharmatutor.org This transition involves the entire conjugated system and typically occurs at a shorter wavelength (higher energy). For similar β-enaminones, this band is often observed in the 280-320 nm range.

n → π* Transition: This is a lower-intensity absorption band (small ε) occurring at a longer wavelength (lower energy). shu.ac.ukpharmatutor.org It involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to a π* antibonding orbital. pharmatutor.org This transition is often observed as a shoulder on the main π → π* absorption band.

The position and intensity of these bands are sensitive to the solvent polarity, with polar solvents often causing shifts in the absorption maxima.

| Transition | Orbital Change | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | π bonding → π antibonding | Shorter Wavelength (e.g., ~280-320 nm) | High (Strong) |

| n → π | n non-bonding → π antibonding | Longer Wavelength | Low (Weak) |

Tautomerism and Conformational Analysis

Keto-Enamine Tautomeric Equilibria

The phenomenon of tautomerism, the interconversion of structural isomers, is a key feature of β-enaminones like 4-(methylamino)pent-3-en-2-one (B146532). This compound primarily exists in a dynamic equilibrium between its keto-enamine and imino-enol tautomeric forms. However, extensive studies on related β-unsaturated β-ketoenamines have consistently shown that the aminoketone (keto-enamine) form is generally more stable than the iminoketone and imino-enol forms in the ground state. The stability of the keto-enamine tautomer is largely attributed to the formation of a strong intramolecular hydrogen bond and the establishment of a resonant six-membered ring.

Experimental investigations, primarily utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been instrumental in elucidating the tautomeric and isomeric forms of β-enaminones. For 4-(methylamino)pent-3-en-2-one, the IUPAC name is designated as (Z)-4-(methylamino)pent-3-en-2-one, indicating that the Z-isomer is the more stable and commonly observed form nih.gov. This preference for the Z-configuration is a direct consequence of the ability to form a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O).

In a study of the closely related compound, 4-phenylamino-pent-3-en-2-one, both experimental and theoretical results confirmed the predominance of the enamine (aminoketone) structure researchgate.net. The existence of E/Z isomers is a fundamental aspect of the conformational landscape of these molecules. The Z-isomer, with the amino and carbonyl groups in a cis-arrangement, allows for the formation of the stabilizing intramolecular hydrogen bond. The E-isomer, with these groups in a trans-arrangement, is significantly less stable due to the absence of this interaction.

While less common, the potential for enamino-azo/imino-hydrazo tautomerism exists in derivatives with appropriate substitution, though it is not a primary consideration for the title compound. The focus of experimental work has been on the characterization of the dominant Z-keto-enamine tautomer.

Solvent Effects: In nonpolar solvents, the intramolecularly hydrogen-bonded Z-keto-enamine tautomer is generally favored. The nonpolar environment does not effectively solvate the individual polar groups of the molecule, thus promoting the internal hydrogen bond which stabilizes the structure. In contrast, polar and protic solvents can compete for hydrogen bonding with the solute. These solvents can form intermolecular hydrogen bonds with the amino and carbonyl groups, which can destabilize the intramolecular hydrogen bond and potentially shift the equilibrium towards more polar, open-chain forms or even the imine tautomer. For instance, in a study of β-ketoamides, it was observed that the enol tautomer is favored in non-protic solvents researchgate.net. The equilibrium can be influenced by the solvent's ability to act as a hydrogen bond donor or acceptor nih.gov.

Temperature Effects: Temperature also plays a crucial role in the tautomeric equilibrium. An increase in temperature generally favors the more polar and less stable tautomers. In studies of β-ketoamides, thermodynamic parameters determined from temperature-dependent NMR studies showed that the keto-enol equilibria are often exothermic, with an increase in temperature shifting the equilibrium towards the keto form researchgate.net. For 4-(methylamino)pent-3-en-2-one, it can be inferred that increasing the temperature would likely lead to a decrease in the population of the stable, intramolecularly hydrogen-bonded Z-keto-enamine tautomer and a corresponding increase in the population of other, more flexible or polar forms. Temperature-dependent NMR studies on various metabolites have shown significant changes in chemical shifts, which can be used to monitor these equilibria nih.gov.

The following table summarizes the expected influence of solvent and temperature on the tautomeric equilibrium of 4-(methylamino)pent-3-en-2-one, based on general principles observed in related compounds.

| Condition | Predominant Tautomer/Isomer | Rationale |

| Solvent | ||

| Nonpolar (e.g., CCl₄, Benzene) | Z-Keto-enamine | Favors intramolecular hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, Acetone) | Z-Keto-enamine (still significant) | Solvent can accept hydrogen bonds, but the intramolecular bond remains strong. |

| Polar Protic (e.g., Methanol, Water) | Potential shift towards more polar forms | Solvent competes for hydrogen bonding, potentially disrupting the intramolecular bond. |

| Temperature | ||

| Low Temperature | Z-Keto-enamine | Favors the more stable, lower energy tautomer. |

| High Temperature | Increased population of other tautomers/isomers | Provides energy to overcome the stability of the intramolecularly hydrogen-bonded form. |

The electronic nature of substituents on the β-enaminone skeleton can significantly influence the tautomeric equilibrium. Substituents can alter the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the strength of the intramolecular hydrogen bond and the relative stability of the tautomers.

In a study on phenyl-substituted derivatives of 4-phenylamino-pent-3-en-2-one, it was found that electron-withdrawing groups (such as 4-nitro and 4-ethyl ester) on the phenyl ring increased the strength of the intramolecular hydrogen bond, while electron-donating or sterically hindering groups (like 2-fluoro and 2,6-dimethyl) reduced it ruc.dk. An increase in the strength of the intramolecular hydrogen bond further stabilizes the Z-keto-enamine tautomer.

The table below illustrates the general effect of substituents on the stability of the Z-keto-enamine tautomer in β-enaminones.

| Substituent Type (on Nitrogen) | Effect on N-H Acidity | Effect on IHB Strength | Stability of Z-Keto-enamine |

| Electron-Donating (e.g., -CH₃) | Decreases | Slightly Decreases | High |

| Electron-Withdrawing (e.g., -NO₂) | Increases | Increases | Very High |

| Sterically Hindering (e.g., -C(CH₃)₃) | - | Decreases (due to steric clash) | Lowered |

Intramolecular Hydrogen Bonding (IHB)

A defining structural feature of 4-(methylamino)pent-3-en-2-one is the presence of a strong intramolecular hydrogen bond (IHB) in its preferred Z-keto-enamine conformation. This interaction plays a pivotal role in determining the molecule's geometry, stability, and spectroscopic properties.

The N-H···O intramolecular hydrogen bond in 4-(methylamino)pent-3-en-2-one creates a pseudo-aromatic six-membered ring, which contributes significantly to the planarity and stability of the molecule. This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the chelate ring.

X-ray crystallographic studies of related β-enaminones have provided direct evidence for this structural arrangement. For instance, the crystal structure of 4-[(4-methylphenyl)amino]pent-3-en-2-one reveals an approximately planar pentenone backbone and a clear intramolecular N—H···O interaction nih.gov. Theoretical calculations on 4-amino-3-penten-2-one suggest a strong intramolecular hydrogen bond with an N···O distance in the range of 2.64-2.67 Å researchgate.net. The strength of this hydrogen bond is a key factor in the high stability of the Z-isomer over the E-isomer, where such an interaction is sterically impossible.

The energy of such N-H···O intramolecular hydrogen bonds can be estimated using various experimental and theoretical methods. Empirical relationships based on NMR chemical shifts can provide an estimation of the hydrogen bond energy rsc.org. Theoretical calculations have estimated the energy of N-H···O hydrogen bonds in similar systems to be in the range of -3 to -8.6 kcal/mol researchgate.net.

The presence of the strong N-H···O intramolecular hydrogen bond in 4-(methylamino)pent-3-en-2-one gives rise to distinct and characteristic signatures in its NMR and IR spectra.

NMR Spectroscopy: In the ¹H NMR spectrum, the proton involved in the intramolecular hydrogen bond (the N-H proton) typically appears as a broad signal at a significantly downfield chemical shift, often in the range of 10-16 ppm. This deshielding is a direct consequence of the proton being held in the electropositive environment between two electronegative atoms. The precise chemical shift is sensitive to the strength of the hydrogen bond and the surrounding electronic environment. For example, in 4-phenylamino-pent-3-en-2-one and its derivatives, the N-H proton chemical shifts are observed in this downfield region, and their variation can be correlated with the electronic effects of the substituents ruc.dk.

IR Spectroscopy: In the infrared spectrum, the N-H stretching vibration (ν(N-H)) is a sensitive probe for hydrogen bonding. In the absence of hydrogen bonding, a free N-H group typically shows a sharp absorption band around 3300-3500 cm⁻¹. However, in 4-(methylamino)pent-3-en-2-one, the involvement of the N-H group in the strong intramolecular hydrogen bond causes a significant red-shift (a shift to lower frequency) and broadening of this band. The ν(N-H) band for such systems is often observed in the region of 3200-2800 cm⁻¹. For 4-amino-3-penten-2-one, the observed ν(N-H) at 3180 cm⁻¹ is indicative of a relatively strong intramolecular hydrogen bond researchgate.net. This shift to lower wavenumber reflects the weakening of the N-H bond as a result of its interaction with the carbonyl oxygen.

The following table summarizes the characteristic spectroscopic data associated with the intramolecular hydrogen bond in β-enaminones, which are applicable to 4-(methylamino)pent-3-en-2-one.

| Spectroscopic Technique | Parameter | Typical Value/Observation | Indication |

| ¹H NMR | Chemical Shift of N-H proton (δ(N-H)) | 10 - 16 ppm (downfield, broad) | Strong deshielding due to IHB |

| IR Spectroscopy | N-H Stretching Frequency (ν(N-H)) | 3200 - 2800 cm⁻¹ (broad) | Red-shift from free N-H value, indicating a weakened N-H bond due to IHB |

| ¹³C NMR | Chemical Shifts of C=O and C=C | Affected by π-delocalization | Delocalization within the resonant ring |

Conformational Isomerism and Dynamics

The conformational landscape of 4-(Methylamino)pent-3-en-2-one is defined by the arrangement of its pentenone backbone and the potential for rotation around its single bonds.

The pentenone backbone of β-enaminones, such as 4-(Methylamino)pent-3-en-2-one, tends to be approximately planar. acs.org This planarity is favored by the delocalization of π-electrons across the O=C-C=C-N system, which is also a key feature of the Resonance-Assisted Hydrogen Bond. nih.gov X-ray crystallography studies on analogous compounds provide insight into the typical dihedral angles and the degree of planarity. For instance, in 4-[(4-Methylphenyl)amino]pent-3-en-2-one, the pentenone backbone is nearly planar, with a maximum displacement from the plane of only 0.042 Å. acs.org

The planarity of the ring formed by the intramolecular hydrogen bond is crucial for its strength. The sigma-skeleton of the molecule constrains the hydrogen bond donor and acceptor groups to be coplanar and in close proximity, which is a primary reason for the strength of these intramolecular hydrogen bonds.

The dynamic behavior of 4-(Methylamino)pent-3-en-2-one in solution is characterized by rotational barriers around the C-N and C-C single bonds. Rotation around the C-N bond, in particular, is a key dynamic process that can be studied using techniques like dynamic NMR spectroscopy. The delocalization of the nitrogen lone pair into the π-system of the pentenone backbone gives the C-N bond partial double-bond character, leading to a significant rotational barrier.

The table below presents typical rotational barriers for related compounds, offering an estimation of the energy required for conformational changes in 4-(Methylamino)pent-3-en-2-one.

| Compound Type | Bond | Method | Rotational Barrier (kcal/mol) |

| Enaminonitrile | C-N | Dynamic NMR | ~14.8 (in Chloroform) |

| N,N-dimethylacetamide | C-N | Dynamic NMR | Can be determined from coalescence temperature |

This table contains data from analogous compounds to provide context for the dynamic behavior of 4-(Methylamino)pent-3-en-2-one.

Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity Profiles

The electronic nature of 4-(methylamino)pent-3-en-2-one (B146532) can be understood by considering the resonance contributions of the nitrogen lone pair. Delocalization of these electrons increases the electron density at the carbonyl oxygen (O) and the α-carbon (Cα), making them nucleophilic. Conversely, this delocalization renders the β-carbon (Cβ) and the carbonyl carbon (C=O) electrophilic. The nitrogen atom (N) also retains nucleophilic character.

The molecule possesses several reactive centers that define its chemical behavior in various transformations. Enaminones are recognized for having three sites prone to electrophilic attack and two sites for nucleophilic attack. rsc.org

Interactive Data Table: Reactive Sites in 4-(Methylamino)pent-3-en-2-one

| Reactive Site | Atom/Group | Type | Description |

| Nucleophilic | Carbonyl Oxygen (O) | Nucleophilic | Increased electron density due to resonance. |

| Nucleophilic | α-Carbon (Cα) | Nucleophilic | Becomes electron-rich through conjugation with the amino group. |

| Nucleophilic | Amino Nitrogen (N) | Nucleophilic | Possesses a lone pair of electrons available for reaction. |

| Electrophilic | Carbonyl Carbon (C=O) | Electrophilic | Electron-deficient due to the electronegativity of the adjacent oxygen. |

| Electrophilic | β-Carbon (Cβ) | Electrophilic | Made electron-deficient by the electron-donating effect of the nitrogen atom. |

Reactions with Hydrazines: Pyrazole (B372694) Formation

The reaction between β-enaminones like 4-(methylamino)pent-3-en-2-one and hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives. organic-chemistry.orgresearchgate.net This transformation is a condensation reaction followed by cyclization.

The reaction of the unsymmetrical 4-(methylamino)pent-3-en-2-one with a substituted hydrazine (B178648) (e.g., methylhydrazine) can theoretically yield two different regioisomeric pyrazoles. The regiochemical outcome is highly dependent on the reaction conditions, particularly the nature of the solvent and the substituents on the hydrazine. rsc.orgnih.gov Generally, the initial attack of the hydrazine can occur at either the electrophilic carbonyl carbon or the β-carbon. The more nucleophilic nitrogen of a substituted hydrazine typically attacks the more electrophilic site of the enaminone.

Data Table: Regioselectivity in Pyrazole Synthesis

| Hydrazine Reactant | Major Regioisomer Formed | Reaction Conditions |

| Hydrazine Hydrate | 3,5-Dimethyl-1H-pyrazole | Acidic or basic catalysis |

| Phenylhydrazine | 1,5-Dimethyl-3-phenyl-1H-pyrazole & 1,3-Dimethyl-5-phenyl-1H-pyrazole | Solvent-dependent ratio (e.g., benzene (B151609) vs. methanol) rsc.org |

| Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | Methanol rsc.org |

The synthesis of pyrazoles from 4-(methylamino)pent-3-en-2-one and hydrazine proceeds through a well-established mechanistic pathway:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the electrophilic centers of the enaminone, typically the carbonyl carbon.

Intermediate Formation: This attack forms a tetrahedral intermediate, which then eliminates a molecule of water to generate a hydrazone intermediate.

Cyclization: An intramolecular nucleophilic attack follows, where the second nitrogen atom of the hydrazine attacks the electrophilic β-carbon.

Elimination: The resulting cyclic intermediate then eliminates the methylamino group to afford the stable aromatic pyrazole ring.

Azo Coupling Reactions with Diazonium Salts

Enaminones, being electron-rich systems, readily undergo electrophilic substitution reactions with diazonium salts. wikipedia.org This azo coupling reaction is a key method for forming C-N bonds and synthesizing azo compounds. The aryldiazonium cation, a weak electrophile, attacks the most nucleophilic position of the enaminone. coaching-center.inorganic-chemistry.org For 4-(methylamino)pent-3-en-2-one, this is the α-carbon (Cα), which has an enhanced electron density due to conjugation with the nitrogen atom. The reaction is typically carried out in a mildly acidic or neutral medium. organic-chemistry.org

The mechanism involves the electrophilic attack of the diazonium ion on the α-carbon, followed by the elimination of a proton to restore aromaticity in the case of aromatic substrates, or in this case, to yield the stable azo-substituted enaminone product.

Cycloaddition and Condensation Reactions

The conjugated π-system of 4-(methylamino)pent-3-en-2-one makes it a versatile partner in various cycloaddition and condensation reactions, leading to the formation of diverse heterocyclic systems.

Cycloaddition Reactions: While specific examples for 4-(methylamino)pent-3-en-2-one are not extensively detailed, the enaminone scaffold can participate in [4+2] and [3+2] cycloaddition reactions. rsc.orgmdpi.com Depending on the reaction partner, it can act as either the diene or dienophile component, or as the 2π component in dipolar cycloadditions, yielding complex cyclic structures.

Condensation Reactions: Beyond pyrazole synthesis, 4-(methylamino)pent-3-en-2-one can react with a variety of C-nucleophiles and N-nucleophiles. For example, reaction with active methylene (B1212753) compounds like 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) can lead to substituted pyridine (B92270) derivatives. nih.gov Condensation with other bifunctional reagents such as hydroxylamine (B1172632) can yield isoxazoles. nih.gov These reactions generally proceed via an initial nucleophilic addition to the enaminone system, followed by cyclization and elimination of dimethylamine (B145610) or water.

Reactions with Dimethyl Acetylene (B1199291) Dicarboxylate

The reaction of β-enaminones, such as 4-(Methylamino)pent-3-en-2-one, with dimethyl acetylene dicarboxylate (DMAD) provides a direct route to synthesize conjugated derivatives of fumaric acid. This type of reaction is influenced by the stereochemistry of the intermediates and the nature of the amine component within the enaminone structure.

The general mechanism involves the nucleophilic addition of the enaminone to the electron-deficient triple bond of DMAD. The β-carbon of the enaminone, which is nucleophilic due to the electron-donating effect of the nitrogen atom, attacks one of the sp-hybridized carbons of the DMAD. This initial addition results in the formation of a zwitterionic intermediate. The subsequent steps can vary, leading to different final products. Depending on the reaction conditions and the specific structure of the enaminone, the reaction can yield stable aminobutenedioates or other complex heterocyclic compounds. For instance, in some cases, the zwitterionic intermediate can undergo further reactions, including cyclization or elimination, to form a variety of products such as benzene derivatives or 2-pyridones.

| Reactant 1 | Reactant 2 | Product Type |

| 4-(Methylamino)pent-3-en-2-one | Dimethyl Acetylene Dicarboxylate | Conjugated Fumaric Acid Derivatives |

Formation of β-Enaminones

The synthesis of β-enaminones, including 4-(Methylamino)pent-3-en-2-one, is most commonly achieved through the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. In the case of 4-(Methylamino)pent-3-en-2-one, the precursors are pentane-2,4-dione (also known as acetylacetone) and methylamine (B109427). researchgate.net

The reaction mechanism proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the β-dicarbonyl compound. This is typically followed by the elimination of a water molecule to form the final enaminone product. The proposed mechanism can be summarized in the following steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of methylamine attacks one of the electrophilic carbonyl carbons of pentane-2,4-dione. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, making the hydroxyl group a better leaving group (water).

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a C=N double bond (an iminium ion intermediate).

Tautomerization: A final deprotonation from the α-carbon leads to the formation of the stable, conjugated β-enaminone structure.

This synthesis can be carried out under various conditions, sometimes employing a catalyst to enhance the reaction rate. researchgate.netorganic-chemistry.org

| β-Dicarbonyl Compound | Amine | β-Enaminone Product |

| Pentane-2,4-dione | Methylamine | 4-(Methylamino)pent-3-en-2-one |

Oxidation and Reduction Pathways

The chemical structure of 4-(Methylamino)pent-3-en-2-one contains both a carbonyl group and an enamine moiety, which are susceptible to oxidation and reduction reactions.

Oxidation: While specific oxidation pathways for 4-(Methylamino)pent-3-en-2-one are not extensively detailed in the provided search results, the enamine functionality is known to be susceptible to oxidation. Oxidative amination of alkenes is a known method for forming enaminones. organic-chemistry.org The conjugated system in 4-(Methylamino)pent-3-en-2-one could potentially undergo various oxidative transformations depending on the reagents and conditions used.

Reduction: The carbonyl group of the enaminone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.comleah4sci.com The reduction of aldehydes and ketones with NaBH₄ is a well-established reaction in organic chemistry. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to yield the alcohol. It is important to note that NaBH₄ is a mild reducing agent and typically does not reduce the carbon-carbon double bond of the enamine system, especially in α,β-unsaturated ketones where 1,2-reduction (at the carbonyl) is favored over 1,4-reduction (conjugate addition). wikipedia.org

| Functional Group | Reducing Agent | Expected Product |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Nucleophilic Substitution Reactions at the Methylamino Moiety

The nitrogen atom of the methylamino group in 4-(Methylamino)pent-3-en-2-one possesses a lone pair of electrons, which could theoretically allow it to act as a nucleophile in substitution reactions. However, the nucleophilicity of this nitrogen is significantly reduced due to the delocalization of its lone pair into the conjugated π-system of the enaminone. This resonance stabilization decreases the availability of the lone pair for nucleophilic attack.

Despite this reduced nucleophilicity, it is conceivable that under certain conditions, the methylamino group could undergo nucleophilic substitution, such as N-alkylation. This would involve the reaction with an alkyl halide. The reaction would proceed via an Sₙ2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. However, such reactions may require forcing conditions due to the decreased nucleophilicity of the enaminone nitrogen compared to a simple amine. Further reaction at the nitrogen could lead to the formation of a quaternary ammonium salt.

| Reactant | Reagent | Potential Reaction Type |

| 4-(Methylamino)pent-3-en-2-one | Alkyl Halide | Nucleophilic Substitution (N-alkylation) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties. For a molecule like 4-(Methylamino)pent-3-en-2-one (B146532), DFT can elucidate its geometry, electronic landscape, and vibrational characteristics. Common approaches involve using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for organic molecules. researchgate.netnih.gov

Conformational analysis, often performed by scanning the potential energy surface (PES) through the systematic rotation of dihedral angles, helps identify the most stable conformers. researchgate.netresearchgate.net For the enaminone backbone, the Z conformation around the C=C double bond is generally favored due to the formation of this intramolecular hydrogen bond. nih.gov DFT calculations for analogous enaminones confirm that the planar or near-planar arrangement of the aminopentenone moiety is the most energetically stable state. nih.gov

Below is a table of selected optimized geometrical parameters, typical for the enaminone scaffold, as determined by DFT calculations on structurally similar compounds.

| Parameter | Bond Length (Å) | Angle (°) |

| C=O | 1.25 | |

| C-C (keto) | 1.41-1.43 | |

| C=C (ene) | 1.37-1.38 | |

| C-N | 1.35 | |

| N-H···O | 144 | |

| C-C=C | 120-124 | |

| C=C-N | 125-128 |

Note: This data is illustrative and based on published values for structurally related β-enaminones. nih.govnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to compute the energies of these orbitals. ossila.comnih.gov For β-enaminones, the extended π-conjugation across the O=C-C=C-N system leads to a relatively small HOMO-LUMO gap, indicating significant electronic activity.

The table below presents typical frontier orbital energies for a conjugated enaminone system, calculated using DFT.

| Orbital | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.49 |

Note: This data is illustrative and based on representative values for similar conjugated systems. irjweb.com

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational spectrum can be predicted. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method.

For 4-(Methylamino)pent-3-en-2-one, DFT calculations can help assign specific vibrational modes to the observed spectral bands. researchgate.net Key vibrational modes include the C=O stretch, C=C stretch, N-H stretch, and various bending modes. The frequency of the N-H stretching vibration is particularly sensitive to the strength of the intramolecular hydrogen bond; a strong N-H···O interaction typically results in a broadened band at a lower wavenumber (around 3200 cm⁻¹) compared to a free N-H group. researchgate.net Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed assignment of the vibrational spectrum.

The following table shows a hypothetical correlation between calculated and experimental vibrational frequencies for key functional groups in 4-(Methylamino)pent-3-en-2-one.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Frequency (cm⁻¹) |

| N-H Stretch (H-bonded) | 3180 | 3150-3250 |

| C-H Stretch (Aliphatic) | 2950 | 2920-2980 |

| C=O Stretch | 1610 | 1600-1620 |

| C=C Stretch | 1570 | 1560-1580 |

| C-N Stretch | 1350 | 1340-1360 |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a set of localized orbitals corresponding to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This analysis provides quantitative insight into charge distribution, hybridization, and intramolecular delocalization effects. uni-muenchen.descirp.org

For 4-(Methylamino)pent-3-en-2-one, NBO analysis reveals significant electron delocalization within the conjugated π-system. This delocalization is quantified through second-order perturbation theory, which analyzes the interactions between filled "donor" NBOs (like lone pairs or π-bonds) and empty "acceptor" NBOs (like antibonding π* orbitals). uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization. A key interaction in this molecule is the delocalization of the nitrogen lone pair (n) into the adjacent C=C π-antibonding orbital (π*), which contributes to the planarity and stability of the enaminone system.

The table below illustrates typical donor-acceptor interactions and their stabilization energies (E(2)) within the 4-(Methylamino)pent-3-en-2-one framework.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=C) | 50-60 |

| π (C=C) | π* (C=O) | 20-30 |

| LP (O) | σ* (C-C) | 2-5 |

Note: LP denotes a lone pair orbital. E(2) values are representative for strong intramolecular charge-transfer interactions in conjugated systems.

Molecular Dynamics Simulations and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed picture of molecular behavior, including conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.comyoutube.com

While specific MD studies on 4-(Methylamino)pent-3-en-2-one are not widely published, this technique could be applied to investigate several aspects of its dynamic behavior. For example, MD simulations could model the stability of the intramolecular hydrogen bond in different solvents, explore the rotational barriers of the methyl groups, and analyze the molecule's diffusion and transport properties in a condensed phase. Such simulations would provide valuable insights into how the molecule behaves in a realistic chemical environment, complementing the static picture provided by DFT calculations.

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling approaches that aim to correlate the chemical structure of a compound with its reactivity or physical properties. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, or topological parameters) and an experimentally measured activity or property.

For the class of open-chain enaminones, which includes 4-(Methylamino)pent-3-en-2-one, QSAR (Quantitative Structure-Activity Relationship, a subset of QSRR) models have been developed to predict biological activity. mdpi.com For instance, studies have successfully used QSAR to predict the anticonvulsant activity of various enaminones by developing linear models based on molecular descriptors. mdpi.comresearchgate.net Such models can be used to screen virtual libraries of related compounds and prioritize the synthesis of new molecules with potentially enhanced activity. researchgate.net Although a specific QSRR or QSPR study for 4-(Methylamino)pent-3-en-2-one has not been identified, these methods represent a powerful tool for predicting its behavior and guiding the design of new derivatives with desired properties.

Principal Component Analysis (PCA) in Enaminone Chemistry

Principal Component Analysis (PCA) is a powerful statistical technique used in chemistry to analyze large and complex datasets, such as those generated from spectroscopic measurements. spectroscopyeurope.comias.ac.in It is an unsupervised pattern recognition method that reduces the dimensionality of a dataset while retaining the most significant variance within it. ias.ac.in This is particularly useful in the study of enaminones, where subtle changes in spectroscopic data can indicate shifts in tautomeric equilibria or other dynamic processes.

In the context of enaminone chemistry, PCA can be applied to datasets obtained from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and vibrational (Infrared and Raman) spectroscopy. unl.educcsenet.orgmdpi.comnih.gov Each spectrum in a dataset is treated as a high-dimensional vector of variables (e.g., absorbance at each wavelength). PCA transforms these variables into a new set of uncorrelated variables called principal components (PCs). spectroscopyeurope.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for progressively smaller portions of the remaining variance. spectroscopyeurope.com

By plotting the scores of the first few principal components (e.g., PC1 vs. PC2), it is often possible to visualize clustering of samples with similar chemical properties. For instance, if a series of spectra of 4-(Methylamino)pent-3-en-2-one are recorded under different conditions (e.g., varying solvent polarity or temperature), PCA could potentially distinguish between samples where different tautomers are predominant. The loadings plots from the PCA can then be used to identify the specific spectral regions (e.g., particular wavelengths or chemical shifts) that are most influential in differentiating between the clusters, thereby providing insight into the structural changes associated with the tautomeric shifts. unl.edu

While specific applications of PCA to the study of 4-(Methylamino)pent-3-en-2-one are not extensively documented in the literature, the methodology holds significant promise. For example, a hypothetical study could involve collecting UV-Vis spectra of the compound in a range of solvents. The resulting data matrix, with spectra as rows and wavelengths as columns, could be subjected to PCA. The resulting scores plot might reveal a trend related to solvent polarity, and the loadings plot would highlight the wavelengths at which the absorbance changes most significantly, corresponding to the electronic transitions of the different tautomeric forms.

Table 1: Illustrative Data for Hypothetical PCA of 4-(Methylamino)pent-3-en-2-one in Different Solvents

| Solvent | Dielectric Constant | Absorbance at λ1 (Hypothetical) | Absorbance at λ2 (Hypothetical) |

| Hexane | 1.88 | 0.85 | 0.20 |

| Dichloromethane | 8.93 | 0.65 | 0.45 |

| Acetone | 20.7 | 0.50 | 0.60 |

| Acetonitrile | 37.5 | 0.40 | 0.75 |

| Water | 80.1 | 0.25 | 0.90 |

This table is for illustrative purposes to demonstrate the type of data that would be used in a PCA analysis.

Theoretical Modeling of Tautomerism and Intermolecular Interactions

Theoretical and computational chemistry provides invaluable tools for understanding the tautomerism and intermolecular interactions of 4-(Methylamino)pent-3-en-2-one at a molecular level. Density Functional Theory (DFT) is a widely used quantum-chemical method for such investigations, offering a good balance between accuracy and computational cost. tubitak.gov.trorientjchem.org

Tautomerism:

4-(Methylamino)pent-3-en-2-one can exist in several tautomeric forms, primarily the keto-enamine and enol-imine forms. Computational methods can be employed to calculate the optimized geometries and relative energies of these tautomers in the gas phase and in different solvents. orientjchem.org These calculations can predict which tautomer is more stable under specific conditions. The inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM), is crucial as intermolecular interactions with solvent molecules can significantly influence the tautomeric equilibrium. nih.govmdpi.com For example, polar solvents may preferentially stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. orientjchem.org

Theoretical calculations have shown that for many β-enaminones, the keto-enamine tautomer is stabilized by a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, forming a six-membered ring. acs.orgresearchgate.net This resonance-assisted hydrogen bond (RAHB) contributes significantly to the stability of this tautomer. acs.org Computational studies can quantify the strength of this hydrogen bond. mdpi.comsujps.com

Intermolecular Interactions:

Beyond tautomerism, computational modeling can elucidate the nature and strength of intermolecular interactions between molecules of 4-(Methylamino)pent-3-en-2-one or between the enaminone and solvent molecules. These interactions can include hydrogen bonding and van der Waals forces. By calculating interaction energies and analyzing the topology of the electron density, it is possible to characterize these non-covalent interactions. researchgate.net

For example, DFT calculations can model the dimerization of 4-(Methylamino)pent-3-en-2-one and determine the preferred orientation and binding energy of the dimer. This information is crucial for understanding the behavior of the compound in the solid state and in concentrated solutions. Furthermore, modeling the interaction with explicit solvent molecules can provide a more detailed picture of solvation effects than continuum models alone. cuni.czmdpi.com

Table 2: Hypothetical Calculated Relative Energies of 4-(Methylamino)pent-3-en-2-one Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (kcal/mol) (PCM) |

| Keto-enamine | 0.00 | 0.00 |

| Enol-imine (Z) | +2.5 | +1.8 |

| Enol-imine (E) | +4.2 | +3.5 |

This table presents hypothetical data to illustrate the type of results obtained from computational studies. Actual values would require specific DFT calculations.

Coordination Chemistry and Metal Complexation

4-(Methylamino)pent-3-en-2-one (B146532) as a Ligand

4-(Methylamino)pent-3-en-2-one, a β-ketoimine, is a prominent ligand in coordination chemistry due to its ability to form stable chelate rings with a variety of metal ions. Its utility stems from its specific donor characteristics and the electronic and steric properties that can be tuned by modifying its structure.

Synthesis of Metal Complexes (e.g., Copper, Nickel, Zirconium)

The synthesis of metal complexes with 4-(methylamino)pent-3-en-2-one typically involves the reaction of the ligand with a suitable metal salt or metal-organic precursor.

Zirconium Complex: A notable example is the synthesis of a heteroleptic zirconium complex, bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium(IV). This compound is prepared through an amine elimination pathway by reacting tetrakis(diethylamido)zirconium with two equivalents of 4-(methylamino)pent-3-en-2-one nih.gov. This synthetic route is advantageous as it offers a clean reaction with the formation of a volatile byproduct (diethylamine).

Copper and Nickel Complexes: While specific synthetic procedures for the copper and nickel complexes of 4-(methylamino)pent-3-en-2-one are not detailed in the provided search results, the synthesis of analogous β-ketoiminato complexes provides a clear blueprint. Typically, these are synthesized by reacting a copper(II) or nickel(II) salt, such as copper(II) acetate (B1210297) or nickel(II) chloride, with the β-ketoimine ligand in a suitable solvent. For instance, copper(II) β-ketoiminato complexes have been synthesized from copper(II) acetate monohydrate nih.gov. Similarly, nickel(II) β-ketoiminato complexes are known to be synthesized from nickel(II) salts researchgate.net. The resulting complexes are often neutral, with two bidentate ligands satisfying the charge of the divalent metal ion.

| Metal | Precursor Example | Ligand | Resulting Complex |

| Zirconium | Tetrakis(diethylamido)zirconium | 4-(Methylamino)pent-3-en-2-one | Bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium(IV) nih.gov |

| Copper | Copper(II) acetate monohydrate | Analogous β-ketoimines | Bis(β-ketoiminato)copper(II) complexes nih.gov |

| Nickel | Nickel(II) salts | Analogous β-ketoimines | Bis(β-ketoiminato)nickel(II) complexes researchgate.net |

Structural Characterization of Metal Complexes (e.g., X-ray Structures, Coordination Geometries)

The structural characterization of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is the definitive method for determining the solid-state structure and coordination geometry.

Zirconium Complex: The bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium(IV) complex is a six-coordinate species nih.gov. The two bidentate 4-(methylamino)pent-3-en-2-onato ligands and two monodentate diethylamido ligands create a distorted octahedral geometry around the zirconium center.

Copper and Nickel Complexes: For copper(II) and nickel(II) complexes with related β-ketoiminato ligands, a square planar coordination geometry is commonly observed. In bis(β-ketoiminato)copper(II) complexes, the two bidentate ligands coordinate to the copper center in a trans configuration, resulting in a slightly distorted square-planar environment rsc.orgresearchgate.net. Similarly, nickel(II) complexes with N,O-chelating ligands can exhibit a square-planar geometry nih.gov. This is a typical coordination for d⁸ (Ni²⁺) and d⁹ (Cu²⁺) metal ions with strong field ligands. The planarity of the complex can be influenced by the steric bulk of the substituents on the ligand backbone.

| Complex Type | Metal Ion | Coordination Number | Typical Geometry |

| Bis(β-ketoiminato) | Copper(II) | 4 | Square Planar rsc.orgresearchgate.net |

| Bis(β-ketoiminato) | Nickel(II) | 4 | Square Planar nih.gov |

| Bis(β-ketoiminato)bis(amido) | Zirconium(IV) | 6 | Distorted Octahedral nih.gov |

Ligand Design Principles and Reactivity within Metal Complexes

The design of β-ketoiminato ligands like 4-(methylamino)pent-3-en-2-one is guided by the desired properties of the resulting metal complexes, particularly their volatility and thermal stability for applications such as MOCVD. Key design principles include:

Steric Bulk: The size of the substituents on the ligand can influence the volatility and stability of the complex. Bulky groups can prevent intermolecular interactions, leading to higher volatility.

Fluorination: Introducing fluorine atoms into the ligand framework can significantly increase the volatility of the metal complex.

Donor Atoms: The choice of N-alkyl substituent can influence the electronic properties and reactivity of the complex.

The reactivity of the coordinated 4-(methylamino)pent-3-en-2-one ligand is most evident during thermal decomposition in MOCVD processes. The ligand is designed to be a good leaving group, ideally decomposing cleanly without introducing impurities into the growing film. Mass spectrometry studies of related copper(II) β-ketoiminato complexes during thermogravimetric analysis indicate that the ligands are eliminated at temperatures above 250 °C nih.gov. The fragmentation pattern suggests a breakdown of the ligand structure, which is a critical aspect of its reactivity in the context of thin film deposition.

Applications in Precursor Chemistry

The volatility and thermal stability of metal complexes of 4-(methylamino)pent-3-en-2-one and related ligands make them excellent candidates for use as precursors in chemical vapor deposition techniques.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

MOCVD is a process used to grow high-quality thin films of a variety of materials. The choice of precursor is critical to the success of the deposition process.

Zirconium-based Films: The bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium(IV) complex has been investigated as a potential MOCVD precursor for the deposition of zirconium nitride (ZrN) films nih.gov. The thermal properties and volatility of this compound are key factors in its suitability for this application. Zirconium oxide (ZrO₂) films are also commonly deposited via MOCVD using various zirconium precursors, highlighting the importance of developing volatile and stable zirconium sources iaea.orgresearchgate.netias.ac.in.

Copper and Copper Oxide Films: Copper(II) complexes with β-ketoiminato ligands are effective precursors for the MOCVD of copper and copper oxide thin films nih.govresearchgate.net. The composition of the deposited film can be controlled by the choice of reactive gas. Deposition under an inert atmosphere like nitrogen tends to produce metallic copper films, which may have some carbon contamination, while deposition in the presence of oxygen leads to the formation of copper oxides (CuO or Cu₂O) nih.gov. For instance, a ketoiminato copper(II) complex was used to deposit a mixture of metallic copper and copper(I) oxide with no carbon impurities when oxygen was used as the reactive gas nih.gov. In another study, pure copper films were obtained at 510 °C under a nitrogen atmosphere nih.gov.

Nickel and Nickel Oxide Films: Nickel(II) β-ketoiminato complexes are also utilized as MOCVD precursors for the deposition of nickel and nickel oxide (NiO) thin films mocvd-precursor-encyclopedia.denih.govucl.ac.uk. Similar to the copper systems, the deposition atmosphere plays a crucial role in determining the final product. The volatility and clean decomposition of these precursors are advantageous for producing high-purity films.

| Precursor Type | Deposited Film | Deposition Conditions | Reference |

| Zirconium β-ketoiminato | Zirconium Nitride (potential) | MOCVD | nih.gov |

| Copper β-ketoiminato | Copper/Copper(I) Oxide | MOCVD with N₂ or O₂ | nih.gov |

| Nickel β-ketoiminato | Nickel/Nickel Oxide | MOCVD | mocvd-precursor-encyclopedia.de |

Thermal Properties and Volatility of Complexes for MOCVD Applications

The suitability of metal complexes of 4-(methylamino)pent-3-en-2-one and related β-ketoiminates as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) is critically dependent on their thermal properties, specifically their volatility and thermal stability. An ideal MOCVD precursor should be sufficiently volatile to allow for consistent transport to the substrate in the vapor phase, yet stable enough to prevent premature decomposition before reaching the reaction zone. The temperature window between sublimation/vaporization and decomposition is a key parameter in determining the viability of a precursor for a controlled deposition process.

Research into the thermal behavior of these complexes often involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on volatility (mass loss due to sublimation or evaporation) and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the energetics of decomposition (whether it is an exothermic or endothermic process).